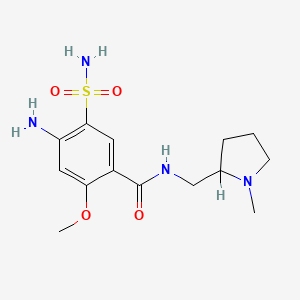

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide

Vue d'ensemble

Description

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide, also known as MPMSB, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. The compound has shown promise in a variety of fields, including pharmacology, biochemistry, and physiology. In

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide involves the reaction of 2-methoxy-4-amino-5-sulfamoylbenzoic acid with N-(1-methylpyrrolidin-2-ylmethyl)amine in the presence of a coupling agent.

Starting Materials

2-methoxy-4-amino-5-sulfamoylbenzoic acid, N-(1-methylpyrrolidin-2-ylmethyl)amine, Coupling agent (e.g. EDC, HOBt, DIC)

Reaction

To a solution of 2-methoxy-4-amino-5-sulfamoylbenzoic acid in a suitable solvent (e.g. DMF, DMSO), add the coupling agent and stir for 10-15 minutes., Add N-(1-methylpyrrolidin-2-ylmethyl)amine to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature., Work up the reaction mixture by pouring it into water and extracting the product with an organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide as a white solid.

Applications De Recherche Scientifique

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has been extensively studied for its potential applications in scientific research. The compound has shown promise in a variety of fields, including pharmacology, biochemistry, and physiology. N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in many physiological processes. This inhibition has potential applications in the treatment of a variety of medical conditions, including glaucoma, epilepsy, and cancer.

Mécanisme D'action

The mechanism of action of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a key role in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting the activity of carbonic anhydrase, N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide can disrupt these processes and potentially lead to therapeutic benefits.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide are complex and varied. In addition to its inhibition of carbonic anhydrase, N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has been shown to have effects on a variety of other enzymes and physiological processes. These effects can vary depending on the dose and duration of treatment, as well as the specific application of the compound.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has a number of advantages and limitations for use in lab experiments. One of the main advantages is its selectivity for carbonic anhydrase, which allows for specific inhibition of this enzyme without affecting other physiological processes. However, the compound can also have off-target effects at higher doses, which can complicate interpretation of experimental results. Additionally, N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are a number of potential future directions for research on N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide. One area of interest is the development of more selective and potent inhibitors of carbonic anhydrase, which could have applications in a variety of medical conditions. Additionally, there is potential for the use of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide in combination with other drugs or therapies, which could enhance its therapeutic benefits. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide, as well as its potential applications in a variety of fields.

Propriétés

IUPAC Name |

4-amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S/c1-18-5-3-4-9(18)8-17-14(19)10-6-13(23(16,20)21)11(15)7-12(10)22-2/h6-7,9H,3-5,8,15H2,1-2H3,(H,17,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKNPMJEOVHVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978950 | |

| Record name | 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide | |

CAS RN |

63031-48-1 | |

| Record name | Mus 1880 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063031481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1220721.png)

![2-[2-[[2-(Diaminomethylideneamino)phenyl]disulfanyl]phenyl]guanidine;sulfuric acid](/img/structure/B1220726.png)

![Methyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1220728.png)